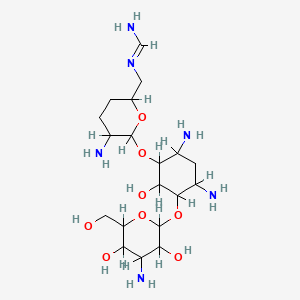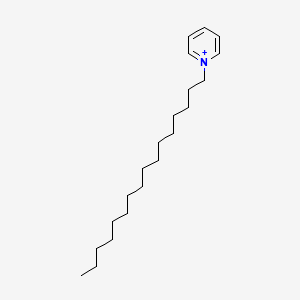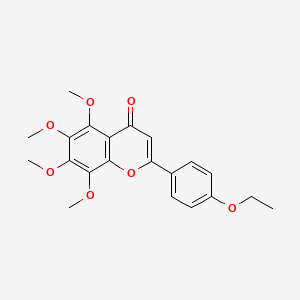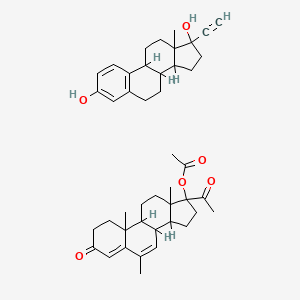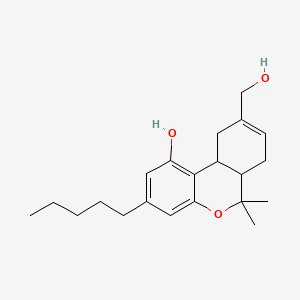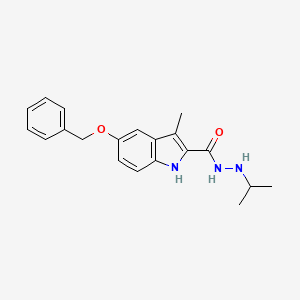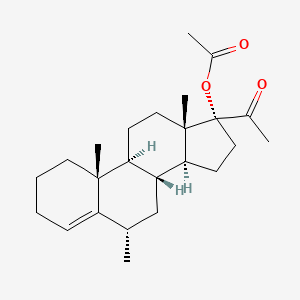
Anagestone acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anagestone acetate is a steroid ester.
科学的研究の応用
1. Long-Term Oral Contraceptive Studies
Anagestone acetate, combined with mestranol, has been studied for its long-term effects when used as an oral contraceptive in animal models. Research has shown that this combination can produce a tumorigenic effect in mammary nodules and clinically malignant mammary tumors in some cases. However, the same drugs did not produce an increased number of mammary gland nodules in monkeys, indicating species-specific responses (Wazeter et al., 1976).
2. Gas Chromatographic Determination
A gas-liquid chromatographic technique has been developed to determine the content of anagestone acetate in tablets. This method demonstrated that anagestone acetate does not undergo significant alteration after 18 months of storage, highlighting its stability in pharmaceutical formulations (Shroff & Huettemann, 1968).
3. Formulation Effects on Progestational Proliferation
Studies have explored how the formulation of anagestone acetate affects its dissolution rates and bioavailability. These findings are critical for optimizing the pharmaceutical delivery and efficacy of the drug in clinical applications (Sawardeker & McShefferty, 1971).
4. Tumorigenic and Diabetogenic Potential
Further research has highlighted the tumorigenic and diabetogenic potential of anagestone acetate in combination with mestranol, particularly in animal models. This research underscores the importance of considering long-term effects and species-specific responses in the development of oral contraceptives (Wazeter et al., 1973).
特性
CAS番号 |
3137-73-3 |
|---|---|
製品名 |
Anagestone acetate |
分子式 |
C24H36O3 |
分子量 |
372.5 g/mol |
IUPAC名 |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H36O3/c1-15-14-18-20(22(4)11-7-6-8-19(15)22)9-12-23(5)21(18)10-13-24(23,16(2)25)27-17(3)26/h8,15,18,20-21H,6-7,9-14H2,1-5H3/t15-,18+,20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
KDLNOQQQEBKBQM-DICPTYMLSA-N |
異性体SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CCCC4)C |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |
正規SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |
その他のCAS番号 |
3137-73-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




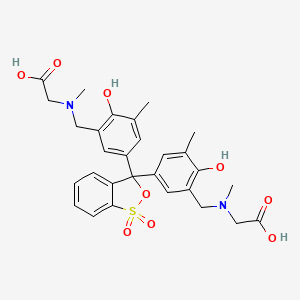
![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)
